molecular formula C21H12Cl5N3S B2669120 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-16-9

2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2669120
CAS No.: 478042-16-9
M. Wt: 515.66
InChI Key: PLTKKFUYRUWKCI-USHMODERSA-N
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Description

Properties

IUPAC Name

[2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl5N3S/c22-12-6-5-11(15(24)7-12)10-30-21-19(14-3-1-2-4-18(14)27-21)28-29-20-16(25)8-13(23)9-17(20)26/h1-9,27H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHAAVKHGUAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC3=C(C=C(C=C3)Cl)Cl)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a hybrid molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H12Cl5N3S
  • Molecular Weight : 515.7 g/mol
  • CAS Number : 478042-16-9

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Several studies have highlighted the compound's effectiveness against various pathogens. For instance, it has shown significant antifungal activity against Candida species by inhibiting ergosterol biosynthesis and phospholipase A2-like activity, which are critical for fungal cell membrane integrity and virulence factors .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy.
  • Anti-inflammatory Effects :
    • The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in pathogen survival and proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Modulation of Immune Response : By regulating cytokine production, it can modulate the immune response effectively.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antifungal activity against Candida species with low cytotoxicity on mammalian cells .
Study 2Showed significant inhibition of cancer cell proliferation in vitro through apoptosis induction .
Study 3Reported anti-inflammatory effects by decreasing nitric oxide production in macrophages .

Scientific Research Applications

Research indicates that compounds with similar structures to 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exhibit significant biological activities:

  • Anticancer Properties : Indole derivatives are known for their anticancer effects. Studies have shown that indole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, indole derivatives have been evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, demonstrating efficacy in the range of 0.06–1.88 mg/mL .
  • Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory properties, making it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the applications of this compound and related derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potency.
Antimicrobial EvaluationShowed promising antibacterial activity with MIC values comparable to standard antibiotics like ampicillin.
Anti-inflammatory PotentialIndicated a reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 478042-16-9
  • Molecular Formula : C₂₁H₁₂Cl₅N₃S
  • Molecular Weight : 515.7 g/mol
  • Purity : ≥95% (discontinued as of 2025) .

Structural Features: The compound consists of an indol-3-one core substituted with a 2,4-dichlorobenzylsulfanyl group at position 2 and an N-(2,4,6-trichlorophenyl)hydrazone moiety at position 2.

Structurally analogous compounds differ primarily in the substituents on the sulfanyl group (alkyl vs. chlorinated aryl) and the chlorination pattern on the phenylhydrazone moiety. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituents on Sulfanyl Group Hydrazone Substituent Molecular Formula Molecular Weight (g/mol) Purity Availability
Target Compound (478042-16-9) 2,4-Dichlorobenzyl 2,4,6-Trichlorophenyl C₂₁H₁₂Cl₅N₃S 515.7 ≥95% Discontinued
2-(Propylsulfanyl) analog (478042-25-0) Propyl 2,4,6-Trichlorophenyl C₁₇H₁₄Cl₃N₃S 398.74 ≥98% Available
2-(sec-Butylsulfanyl) analog (478042-28-3) sec-Butyl 2,4,6-Trichlorophenyl C₁₈H₁₆Cl₃N₃S 412.8 >90% Discontinued
2-(Ethylsulfanyl) analog (478042-24-9) Ethyl 2,4,6-Trichlorophenyl C₁₆H₁₂Cl₃N₃S ~384.7 (estimated) Unspecified Available
2-[(2-Chlorobenzyl)sulfanyl] analog* 2-Chlorobenzyl 2,4,6-Trichlorophenyl C₂₁H₁₂Cl₄N₃S ~480.1 (estimated) Unreported Unspecified
Key Findings:

Chlorination Impact: The target compound’s 2,4-dichlorobenzyl group and 2,4,6-trichlorophenyl hydrazone confer higher molecular weight (515.7 g/mol) and lipophilicity compared to alkyl-sulfanyl analogs (e.g., propyl: 398.7 g/mol) .

Alkyl vs. Aryl-sulfanyl analogs (e.g., 2-chlorobenzyl) may offer greater steric bulk and electronic effects, influencing reactivity and target selectivity .

Synthesis and Availability :

  • The target compound and its sec-butyl analog are discontinued, possibly due to synthesis challenges or regulatory restrictions .
  • Propyl and ethyl analogs remain available, suggesting scalable synthesis routes (e.g., nucleophilic substitution of pyrimidine intermediates, as inferred from ) .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the indole-3-one core followed by sulfanyl group introduction and hydrazone formation. Key steps include:

  • Sulfanylation: Reacting 3H-indol-3-one with 2,4-dichlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrazone formation: Condensation with 2,4,6-trichlorophenylhydrazine in ethanol under reflux .
    Optimization: Use orthogonal experimental design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Monitor purity via HPLC and confirm intermediates with FT-IR and NMR .

Q. How is structural characterization performed for this compound?

Employ a combination of spectroscopic and crystallographic methods:

  • Spectroscopy: ¹H/¹³C NMR for functional group confirmation, UV-Vis for conjugation analysis, and HRMS for molecular weight validation .
  • X-ray crystallography: Single-crystal diffraction resolves absolute configuration and steric effects, as demonstrated for structurally similar hydrazones .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological targets?

  • Docking studies: Use software like MOE (Molecular Operating Environment) to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. Validate predictions with in vitro assays .
  • DFT calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What experimental designs are suitable for assessing environmental fate or ecological impacts?

Adopt a tiered approach inspired by long-term environmental studies:

  • Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines .
  • Phase 2 (Microcosm): Evaluate biodegradation in simulated ecosystems (soil/water matrices) with LC-MS/MS quantification .
  • Phase 3 (Risk assessment): Apply species sensitivity distribution (SSD) models to estimate toxicity thresholds for aquatic organisms .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

  • Data triangulation: Cross-validate results using complementary techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
  • Meta-analysis: Compare findings with structurally analogous compounds (e.g., chlorophenyl-substituted hydrazones) to identify trends in reactivity or activity .

Q. What strategies improve selectivity in derivatization reactions for this compound?

  • Protecting groups: Temporarily block reactive sites (e.g., indole NH) with Boc or Fmoc groups during sulfanyl or hydrazone modifications .
  • Catalytic control: Use transition-metal catalysts (e.g., Pd/Cu) for regioselective cross-coupling at the indole C-2 position .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Variable selection: Systematically modify substituents (e.g., chloro vs. fluoro groups on the benzyl ring) and measure effects on bioactivity .
  • Multivariate analysis: Apply PCA (Principal Component Analysis) to correlate electronic/steric parameters with biological endpoints (e.g., IC₅₀ values) .

Q. What protocols ensure reproducibility in synthetic workflows?

  • Standardization: Document reaction parameters (e.g., solvent degassing, inert atmosphere) to minimize batch-to-batch variability .
  • Quality control: Implement in-process checks (TLC, melting point) and validate final products with ≥95% purity via HPLC .

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